molecular formula C17H20ClNO4S B2663391 N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1351658-63-3

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

Cat. No.: B2663391
CAS No.: 1351658-63-3
M. Wt: 369.86
InChI Key: LBBAYNIQNMHSCQ-UHFFFAOYSA-N
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Description

Introduction to Sulfonamide Research Framework

Historical Context and Evolution of Sulfonamide Research

The development of sulfonamides marks a pivotal shift in antimicrobial therapy. In 1932, Gerhard Domagk’s discovery of Prontosil , the first sulfonamide prodrug, demonstrated unprecedented efficacy against streptococcal infections in mice. This breakthrough stemmed from systematic screening of sulfonamide-containing dyes at the Bayer laboratories, which revealed the bactericidal potential of the sulfanilamide moiety. By 1935, clinical trials confirmed Prontosil’s ability to combat human infections, leading to the Nobel Prize in Physiology or Medicine for Domagk in 1939.

Early sulfonamides functioned as competitive inhibitors of dihydropteroate synthetase (DHPS) , a critical enzyme in bacterial folate synthesis. This mechanism exploited the absence of endogenous folate production in bacteria, enabling selective toxicity. Over time, structural modifications, such as the introduction of aromatic rings and heteroatoms, expanded their applications beyond antibacterials. For instance, sulfonylureas and thiazide diuretics emerged from sulfonamide backbones, underscoring their adaptability in drug design.

Significance of Aryl Sulfonamides in Medicinal Chemistry

Aryl sulfonamides, characterized by a sulfonamide group (-SO₂NH₂) attached to an aromatic ring, exhibit broad pharmacological activity. Their structural plasticity allows for fine-tuning of electronic and steric properties, enhancing target specificity. Key applications include:

  • Antimicrobial agents : By inhibiting DHPS, they disrupt nucleotide synthesis in pathogens.
  • Anticonvulsants : Derivatives like sultiame modulate carbonic anhydrase activity.
  • Anticancer agents : Sulfonamides interfere with tubulin polymerization and angiogenesis.

The incorporation of aryl ethers (e.g., 4-ethylphenoxy groups) further diversifies their interactions with hydrophobic protein pockets, improving binding kinetics. For example, the ethylphenoxy moiety in N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide enhances lipophilicity, potentially increasing membrane permeability.

Table 1: Structural Features and Biological Roles of Selected Sulfonamide Derivatives
Compound Core Structure Key Substituents Primary Application
Prontosil Sulfanilamide Azo dye Antibacterial
Sultiame Benzene sulfonamide Thiophene Anticonvulsant
This compound Ethanesulfonamide Chloro-methoxyphenyl, ethylphenoxy Under investigation

Research Relevance of Chloro-Methoxyphenyl Derivatives

Chloro-methoxyphenyl groups confer unique electronic and steric properties to sulfonamides. The 5-chloro substituent introduces electron-withdrawing effects, polarizing the aromatic ring and strengthening hydrogen bonds with target enzymes. Concurrently, the 2-methoxy group donates electrons via resonance, balancing hydrophobicity and solubility. In This compound , this combination may optimize interaction with bacterial DHPS or eukaryotic carbonic anhydrases, though empirical validation is ongoing.

Recent studies on Paenarthrobacter strains reveal that chloro-substituted sulfonamides like sulfamethoxazole (SMX) are more readily biodegraded than their methoxy counterparts, suggesting environmental implications for structural variants. However, the persistence of 5-chloro-2-methoxy derivatives in microbial communities remains underexplored, highlighting a critical research gap.

Current Research Landscape and Knowledge Gaps

Contemporary investigations into sulfonamides focus on two fronts: (1) overcoming antibiotic resistance via novel derivatives and (2) mitigating environmental contamination through biodegradation studies.

  • Antibiotic Resistance : The sul and sad gene clusters in Microbacterium and Paenarthrobacter spp. confer dual resistance and degradation capabilities, complicating treatment paradigms. Strains harboring multiple sadA transposable elements exhibit enhanced sulfonamide metabolism, urging reassessment of structure-activity relationships.
  • Biodegradation Pathways : The sad gene cluster (e.g., sadA, sadB, sadC) mediates sulfonamide cleavage into non-toxic metabolites like 4-aminophenol. However, This compound ’s susceptibility to these pathways is uncharacterized, necessitating enzymatic assays.
Table 2: Key Genes in Sulfonamide Biodegradation and Resistance
Gene Function Location Host Organisms
sadA Cleaves S-N bond via monooxygenation Chromosome/plasmid Paenarthrobacter spp.
sul1 Confers sulfonamide resistance Integrons Diverse pathogens
sadC Flavoprotein reductase; electron transport Chromosome Microbacterium spp.

Critical knowledge gaps include:

  • The enzymatic specificity of sadA toward chloro-methoxyphenyl derivatives.
  • The ecological impact of sulfonamide metabolites with heterocyclic substituents.
  • Strategies to harmonize drug design with environmental sustainability.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S/c1-3-13-4-7-15(8-5-13)23-10-11-24(20,21)19-16-12-14(18)6-9-17(16)22-2/h4-9,12,19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBAYNIQNMHSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Ether Formation: The amine is then reacted with 4-ethylphenol in the presence of a suitable base to form the ether linkage.

    Sulfonamide Formation: The final step involves the reaction of the ether intermediate with ethanesulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Its unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide exerts its effects is largely dependent on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings and ether linkage contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide with structurally related sulfonamide and benzamide derivatives, highlighting differences in substituents, molecular properties, and biological activities.

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities References
This compound Ethanesulfonamide 5-Cl-2-MeO-phenyl; 4-Et-phenoxy ~425 (estimated) Hypothesized enzyme inhibition (e.g., carbonic anhydrase) -
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide 5-Cl-2-MeO-phenyl 327.78 Anti-convulsant, herbicidal, anti-malarial
5-Chloro-N-(2-[4-(hydroxysulfamoyl)phenyl]ethyl)-2-methoxy-benzamide (JC-171) Benzamide 5-Cl-2-MeO-phenyl; 4-hydroxysulfamoyl-phenethyl 449.90 Anti-inflammatory (reduced TNF-α, IL-6 in macrophages)
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Benzamide 5-Cl-2-MeO-phenyl; 4-sulfamoyl-phenethyl 424.88 Antimicrobial, potential hypoglycemic activity (analogous to glyburide derivatives)
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide Thiophenesulfonamide 5-Cl-thiophene; 4-sulfamoyl-phenethyl 435.90 Inhibitory activity in kinase assays (ChEMBL database)

Key Structural and Functional Differences :

Core Backbone :

  • The target compound’s ethanesulfonamide core offers conformational flexibility compared to rigid benzenesulfonamide or thiophenesulfonamide analogs .
  • Benzamide derivatives (e.g., JC-171) replace the sulfonamide group with a carboxamide, altering hydrogen-bonding capabilities .

Thiophene-based analogs exhibit distinct electronic properties due to sulfur’s polarizability, possibly enhancing binding to metalloenzymes .

Biological Activity: N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide shows broad-spectrum bioactivity (anti-malarial, herbicidal) attributed to the sulfonamide’s ability to mimic carboxylate groups in enzyme active sites . JC-171’s hydroxysulfamoyl group confers anti-inflammatory effects by modulating cytokine release (e.g., TNF-α inhibition in macrophages) .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H20ClN1O4S
  • Molecular Weight : 357.85 g/mol

The presence of both chloro and methoxy groups in the phenyl ring contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Mechanism of Action : The compound appears to modulate the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation.

Case Study 1: Efficacy in Animal Models

A recent animal study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling compared to the control group, demonstrating its potential therapeutic application in inflammatory diseases.

Case Study 2: Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced antimicrobial efficacy against resistant strains of bacteria, suggesting that it could be used to combat antibiotic resistance.

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